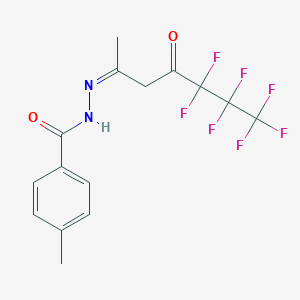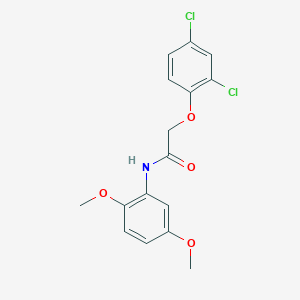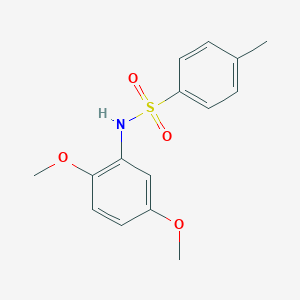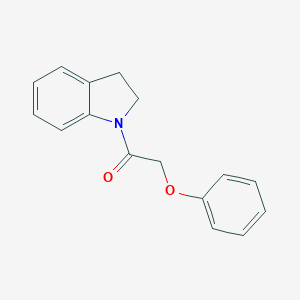![molecular formula C30H25ClN2O4S B404829 ETHYL (2Z)-2-{[3-(BENZYLOXY)PHENYL]METHYLIDENE}-5-(4-CHLOROPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B404829.png)
ETHYL (2Z)-2-{[3-(BENZYLOXY)PHENYL]METHYLIDENE}-5-(4-CHLOROPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-[3-(benzyloxy)benzylidene]-5-(4-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the thiazolopyrimidine class This compound is characterized by its unique structure, which includes a benzyloxybenzylidene moiety, a chlorophenyl group, and a thiazolopyrimidine core
准备方法
The synthesis of ETHYL (2Z)-2-{[3-(BENZYLOXY)PHENYL]METHYLIDENE}-5-(4-CHLOROPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thiazolopyrimidine core, followed by the introduction of the benzyloxybenzylidene and chlorophenyl groups. Common reagents used in these reactions include various aldehydes, amines, and chlorinating agents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product.
化学反应分析
Ethyl 2-[3-(benzyloxy)benzylidene]-5-(4-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens can be replaced by other nucleophiles.
Hydrolysis: Under acidic or basic conditions, the ester group can be hydrolyzed to form the corresponding carboxylic acid.
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for biochemical studies.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of ETHYL (2Z)-2-{[3-(BENZYLOXY)PHENYL]METHYLIDENE}-5-(4-CHLOROPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific active sites, inhibiting the activity of target enzymes. This inhibition can disrupt metabolic pathways, leading to the desired therapeutic effects. The exact molecular pathways involved depend on the specific application and target.
相似化合物的比较
Ethyl 2-[3-(benzyloxy)benzylidene]-5-(4-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can be compared with other thiazolopyrimidine derivatives, such as:
- (2E)-6-Benzyl-2-(2-propoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
- (2E)-6-Benzyl-2-(4-propoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
These compounds share a similar core structure but differ in their substituents, which can lead to variations in their chemical properties and biological activities
属性
分子式 |
C30H25ClN2O4S |
|---|---|
分子量 |
545g/mol |
IUPAC 名称 |
ethyl (2Z)-5-(4-chlorophenyl)-7-methyl-3-oxo-2-[(3-phenylmethoxyphenyl)methylidene]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C30H25ClN2O4S/c1-3-36-29(35)26-19(2)32-30-33(27(26)22-12-14-23(31)15-13-22)28(34)25(38-30)17-21-10-7-11-24(16-21)37-18-20-8-5-4-6-9-20/h4-17,27H,3,18H2,1-2H3/b25-17- |
InChI 键 |
GCWINXXNFQCKHP-UQQQWYQISA-N |
SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)Cl)C(=O)C(=CC4=CC(=CC=C4)OCC5=CC=CC=C5)S2)C |
手性 SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)Cl)C(=O)/C(=C/C4=CC(=CC=C4)OCC5=CC=CC=C5)/S2)C |
规范 SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)Cl)C(=O)C(=CC4=CC(=CC=C4)OCC5=CC=CC=C5)S2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 2-[[2,2,2-trichloro-1-[(4-methylbenzoyl)amino]ethyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B404750.png)
![2,4,5-tris[4-(phenylethynyl)phenyl]-1H-imidazole](/img/structure/B404756.png)



![[4-(4-Methyl-piperidine-1-carbonyl)-phenyl]-(4-methyl-piperidin-1-yl)-methanone](/img/structure/B404761.png)


![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-{[(2,4,6-trioxo-1-phenyltetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzenesulfonamide](/img/structure/B404765.png)
![4-{[2-(1,3-benzoxazol-2-yl)-3-oxo-1-propenyl]amino}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide](/img/structure/B404768.png)
![5-{[1-(3,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-6-hydroxy-3-(3-methylphenyl)-2,4(1H,3H)-pyrimidinedione](/img/structure/B404769.png)
![4-{[2-(5-chloro-1,3-benzoxazol-2-yl)-3-oxo-1-propenyl]amino}-3-methoxy-N-(3-methylphenyl)benzenesulfonamide](/img/structure/B404770.png)
![2-[4-(allyloxy)-3-iodo-5-methoxybenzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B404772.png)
